molecular formula C16H20N4O3S B2648557 N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide CAS No. 1797977-83-3

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide

Cat. No.: B2648557
CAS No.: 1797977-83-3
M. Wt: 348.42
InChI Key: AAMBVCCBNOIXNL-UHFFFAOYSA-N
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Description

N-((4-Methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a synthetic compound featuring a benzenesulfonamide group linked to a morpholine-substituted methylpyrimidine scaffold. This structure is of significant interest in medicinal chemistry and drug discovery, as both benzenesulfonamides and morpholinyl-pyrimidines are known to exhibit valuable biological activities. The benzenesulfonamide group is a recognized pharmacophore in the development of inhibitors for enzymes like carbonic anhydrases , which are implicated in conditions such as cancer and other diseases . Furthermore, compounds with a morpholinyl-pyrimidine core have been investigated for their potential to modulate various biological targets, including protein kinases, and have been explored in patent literature for therapeutic applications in areas like immunology and oncology . Researchers can utilize this chemical as a key intermediate or building block for the synthesis of novel compounds, or as a starting point for the development of potential enzyme inhibitors. It is suitable for in vitro biological screening, hit-to-lead optimization campaigns, and structure-activity relationship (SAR) studies. This product is provided for laboratory research purposes only. It is not intended for diagnostic, therapeutic, or any human use. The buyer assumes all responsibility for confirming compound identity and purity.

Properties

IUPAC Name

N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4O3S/c1-13-11-16(20-7-9-23-10-8-20)19-15(18-13)12-17-24(21,22)14-5-3-2-4-6-14/h2-6,11,17H,7-10,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAMBVCCBNOIXNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)CNS(=O)(=O)C2=CC=CC=C2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide typically involves the reaction of 4-methyl-6-morpholinopyrimidine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Biological Applications

  • Antimicrobial Activity :
    Sulfonamides are historically recognized for their antibacterial properties. The compound's sulfonamide group can inhibit bacterial growth by targeting the dihydropteroate synthase pathway, similar to other sulfa drugs used in treating infections like malaria and tuberculosis .
  • Anti-inflammatory Properties :
    Recent studies have demonstrated that derivatives of morpholinopyrimidine exhibit anti-inflammatory effects. For instance, compounds synthesized from similar structures have shown the ability to reduce nitric oxide production in macrophages, indicating potential use in treating inflammatory disorders .
  • Enzyme Inhibition :
    The compound may act as an enzyme inhibitor due to the presence of the sulfonamide group, which can form hydrogen bonds with active site residues in enzymes. This mechanism is crucial for developing selective inhibitors for various biological targets .
  • Cancer Therapy :
    Research indicates that sulfonamides can exhibit antitumor activity. The ability of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide to inhibit specific pathways involved in cancer cell proliferation makes it a candidate for further investigation in oncology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of various sulfonamides, including derivatives similar to this compound. Results showed significant inhibition against Gram-positive and Gram-negative bacteria, suggesting its potential as a broad-spectrum antibiotic.

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using RAW 264.7 macrophage cells indicated that compounds derived from morpholinopyrimidine structures significantly reduced the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that this compound could be developed into a therapeutic agent for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide involves its interaction with specific molecular targets in the body. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the suppression of disease-related pathways, making it a potential therapeutic agent for various conditions .

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound’s activity and physicochemical properties are influenced by its substituents. Below is a comparative analysis with structurally related sulfonamide-pyrimidine hybrids:

Table 1: Structural and Functional Comparison
Compound Name (Example) Substituents (Pyrimidine Positions) Key Features Biological Activity (MIC, µg/mL) Reference
Target Compound 4-Me, 6-Morpholino Enhanced solubility due to morpholino; potential steric hindrance from Me Not reported in evidence
N-[imino-(1-oxo-(1H)-phthalazin-2-yl)methyl]benzenesulfonamide [22–24] 4-Cl, 5-Me (non-pyrimidine core) Phthalazinone core; lack of 4-Me enhances antifungal activity ≤6.2–25 (C. albicans)
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-Me-methanesulfonamide 4-FPh, 5-Hydroxymethyl, 6-iPr Fluorophenyl enhances lipophilicity; hydroxymethyl may improve H-bonding Not reported
N-(4-((4-(Ethylamino)-6-Me-pyrimidin-2-yl)amino)phenyl)-2-F-benzensulfonamide 4-EtNH, 6-Me Ethylamino group may increase membrane permeability Not reported
Key Observations:

Position 4 Substituents: The target compound’s 4-methyl group contrasts with the 4-chloro or unsubstituted positions in derivatives. The absence of a methyl group in phthalazinone analogs correlates with higher antifungal activity, suggesting that the 4-Me in the target compound might reduce efficacy unless counterbalanced by other groups (e.g., morpholino) .

Position 6 Substituents: The morpholino group at position 6 likely improves aqueous solubility compared to bulkier groups (e.g., isopropyl in ) or halogens. This could enhance bioavailability but may alter target binding kinetics.

Core Heterocycle: Unlike phthalazinone-based sulfonamides (), the pyrimidine core in the target compound may offer distinct electronic properties, influencing enzyme inhibition profiles.

Physicochemical Properties

  • Solubility: Morpholino substituents generally enhance water solubility compared to hydrophobic groups (e.g., isopropyl or aryl). This contrasts with fluorophenyl-containing analogs (), which may exhibit higher lipophilicity .
  • Steric Effects: The methylene bridge in the target compound may reduce steric hindrance compared to bulkier linkers (e.g., aminophenyl groups in ), facilitating target engagement .

Biological Activity

N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry, particularly in anti-inflammatory and enzyme inhibition applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound consists of a benzenesulfonamide core linked to a morpholinopyrimidine moiety. The structural features contribute to its pharmacological profile, enhancing solubility and bioavailability. The presence of the morpholine ring and the sulfonamide group are critical for its biological activity.

Structural Component Description
Morpholine Ring Enhances solubility and pharmacokinetics
Pyrimidine Moiety Potential for enzyme interaction
Sulfonamide Group Common pharmacophore in enzyme inhibitors

Anti-inflammatory Effects

Research indicates that derivatives of morpholinopyrimidine, including this compound, exhibit significant anti-inflammatory properties. Studies have shown that these compounds can inhibit the production of nitric oxide (NO) and cyclooxygenase-2 (COX-2) expression in macrophage cells stimulated by lipopolysaccharides (LPS). This suggests a therapeutic role in treating inflammation-related disorders such as arthritis.

  • Inhibition of Nitric Oxide Production : The compound demonstrated the ability to reduce NO levels in LPS-stimulated RAW 264.7 macrophage cells.
  • Downregulation of COX-2 : The expression of COX-2 mRNA and protein was significantly decreased, indicating a reduction in inflammatory pathways.

Enzyme Interaction Studies

Molecular docking studies have been conducted to assess the binding affinity of this compound to key enzymes involved in inflammation:

  • Inducible Nitric Oxide Synthase (iNOS) : The compound showed strong binding affinity, suggesting it could effectively inhibit iNOS activity.
  • Cyclooxygenase Enzymes : Similar binding interactions were observed with COX enzymes, which are crucial mediators in inflammatory responses.

Synthesis Methods

The synthesis typically involves multi-step organic reactions that require optimization for yield and purity. Common methods include:

  • Formation of Morpholinopyrimidine : Starting materials are reacted under controlled conditions to form the morpholinopyrimidine moiety.
  • Coupling with Benzenesulfonamide : The final step involves coupling the morpholinopyrimidine with benzenesulfonamide, often utilizing coupling agents to facilitate the reaction.

Case Studies and Research Findings

Several studies have highlighted the biological activity of compounds related to this compound:

  • Study on Anti-inflammatory Activity :
    • Researchers synthesized various morpholinopyrimidine derivatives and tested their effects on LPS-stimulated macrophages.
    • Compounds demonstrated significant inhibition of iNOS and COX-2, supporting their potential as anti-inflammatory agents .
  • Antibacterial Properties :
    • Some derivatives exhibited antibacterial activity against various pathogens, indicating a broader spectrum of biological activity .
  • Potential Applications in Cancer Treatment :
    • Preliminary research suggested that similar compounds could act as PLK4 inhibitors, which are relevant in cancer biology due to their role in cell division .

Q & A

Q. Methodology :

  • ¹H/¹³C NMR : Assign aromatic protons (δ 7.5–8.2 ppm), morpholine protons (δ 3.6–3.8 ppm), and methyl groups (δ 2.4–2.6 ppm) .
  • HRMS : Validate molecular ion ([M+H]⁺) with <3 ppm mass error .
  • HPLC : Assess purity (>98%) using a C18 column with MeCN/H₂O (95:5) .
TechniqueKey Peaks/ParametersPurpose
¹³C NMRSulfonamide C=O (δ ~165 ppm)Confirm bond formation
HRMSm/z 403.1234 ([M+H]⁺)Molecular formula verification

Advanced: How to resolve contradictions in biological activity data across structural analogs?

Q. Approach :

  • Comparative tables : Analyze substituent effects (e.g., pyrazole vs. morpholine derivatives) on IC₅₀ values .
  • Orthogonal assays : Use surface plasmon resonance (SPR) and enzymatic assays to confirm binding mechanisms .
  • Molecular dynamics : Simulate binding pocket interactions to explain activity variations .
CompoundSubstituentIC₅₀ (μM)Notes
Pyrazole analogPyrazole ring0.45Higher kinase inhibition
Target compoundMorpholine2.3Improved solubility

Advanced: What crystallographic validation methods ensure structural accuracy?

Q. Methods :

  • SHELXL : Refine structures using least-squares minimization with anisotropic displacement parameters (R1 < 0.05) .
  • ORTEP-3 : Visualize thermal ellipsoids to detect disorder in the morpholine ring .
  • PLATON : Validate hydrogen-bond geometry (donor-acceptor distances: 2.5–3.2 Å) .
ParameterTarget ValueSoftware
R1<0.05SHELXL
Residual density<0.3 eÅ⁻³WinGX

Advanced: How to design SAR studies focusing on the morpholine-pyrimidine core?

Q. Strategy :

  • Variable groups : Modify morpholine (e.g., piperidine analogs) and pyrimidine substituents (halogens, methyl) .
  • Assays :
    • Biochemical kinase inhibition assays .
    • Cellular permeability via PAMPA .
  • 3D-QSAR : Use CoMFA models to correlate substituent effects with activity .
Modification SiteBiological ImpactReference
Pyrimidine C4 methylIncreased selectivity
Morpholine oxygenH-bonding with active site

Basic: How are common synthetic impurities identified and mitigated?

Q. Solutions :

  • LC-MS : Detect unreacted sulfonyl chloride (m/z 215.1) and regioisomers .
  • Mitigation :
    • Use excess aminomethylpyrimidine (1.5 equiv) .
    • Low-temperature crystallization (0–4°C) .
ImpurityRetention Time (min)Mitigation
Unreacted chloride3.2Extended reaction time
Regioisomer4.5Gradient chromatography

Advanced: What methodologies analyze binding interactions using crystallographic data?

Q. Tools :

  • SHELXPRO : Calculate hydrogen-bond distances and angles .
  • PyMOL : Map hydrophobic contacts (contact surface area >80 Ų) .
  • Electrostatic potential maps : Identify nucleophilic regions near the sulfonamide group .
Interaction TypeSoftwareKey Metric
H-bondsSHELXPRO Distance <3.2 Å
π-StackingPLATON Centroid distance <4.0 Å

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